molecular formula C13H21NO B2443167 N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide CAS No. 2249607-55-2

N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide

Cat. No. B2443167
CAS RN: 2249607-55-2
M. Wt: 207.317
InChI Key: SDRHSNWICGQDAU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective effects and potential for the treatment of various neurological disorders.

Mechanism of Action

N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor plays a key role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have neuroprotective effects and may help to prevent damage to the brain following injury or disease.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, and to increase the release of inhibitory neurotransmitters, such as GABA. This can help to restore the balance of neurotransmitters in the brain and may help to prevent damage following injury or disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is its well-established synthesis method and its ability to act as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological conditions. However, one limitation of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications. One area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of traumatic brain injury, where it has been shown to have neuroprotective effects. Another area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of neuropathic pain, where it has been shown to reduce pain sensitivity in animal models. Overall, the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications is an exciting area of research that has the potential to lead to new treatments for a range of neurological disorders.

Synthesis Methods

The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide involves the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide. The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been well-established and has been performed using various methods in the literature.

Scientific Research Applications

N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of conditions such as stroke, traumatic brain injury, and neuropathic pain.

properties

IUPAC Name

N-cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-13(15)14(12-8-9-12)11-6-4-10(2)5-7-11/h3,10-12H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRHSNWICGQDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide

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